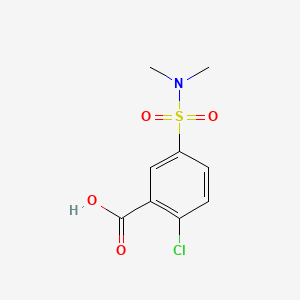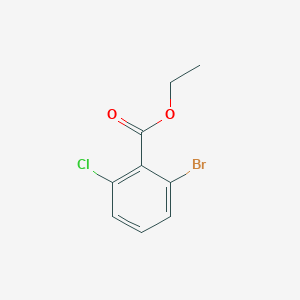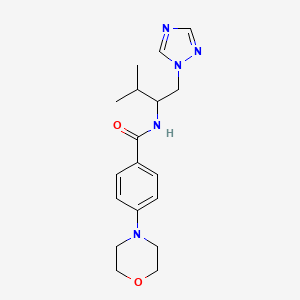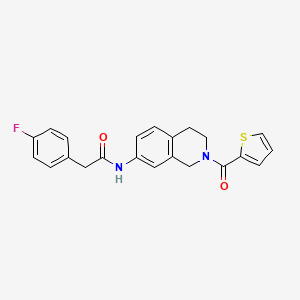
N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a triazole moiety, a benzyl group, and a methyl group. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
N-Benzylation and N-Methylation: The final steps involve the alkylation of the nitrogen atoms on the pyridazine ring with benzyl chloride and methyl iodide, respectively.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or methyl groups, using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound can be used in studies to understand its effects on cellular processes and its potential as an inhibitor or activator of specific enzymes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings may facilitate binding to these targets through hydrogen bonding, π-π stacking, or hydrophobic interactions. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-N-methyl-6-(1H-1,2,3-triazol-1-yl)pyridazine-3-carboxamide: Similar structure but with a different triazole isomer.
N-benzyl-N-methyl-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide: Contains an imidazole ring instead of a triazole ring.
N-benzyl-N-methyl-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide: Features a pyrazole ring in place of the triazole ring.
Uniqueness
N-benzyl-N-methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and binding properties compared to its analogs. The presence of the 1,2,4-triazole ring, in particular, can influence its reactivity and interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various fields of chemistry and biology.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-20(9-12-5-3-2-4-6-12)15(22)13-7-8-14(19-18-13)21-11-16-10-17-21/h2-8,10-11H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRLYUYEEUSVGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2678776.png)
![12-Phenylspiro[1,2,3-trihydroquinazoline-2,3'-indane]-4,11-dione](/img/structure/B2678779.png)
![2-(4-Methylphenyl)-5-{[2-(naphthalen-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2678781.png)


![(E)-4-(Dimethylamino)-N-[(2-phenylpyridin-4-yl)methyl]but-2-enamide](/img/structure/B2678787.png)
![N-[2-[Cyanomethyl(propyl)amino]-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2678788.png)


![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2678793.png)
![3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]azepane](/img/structure/B2678794.png)
![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2678796.png)

